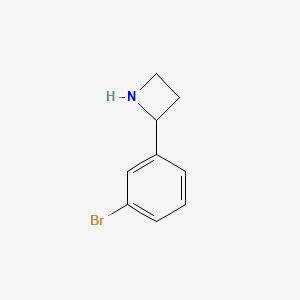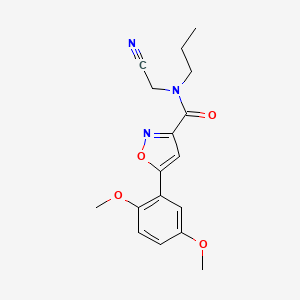
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide is a chemical compound with potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has been the subject of scientific research due to its interesting properties.
作用机制
The exact mechanism of action of N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal excitability. This compound may enhance the activity of GABA receptors, which can lead to a decrease in neuronal excitability and the onset of sedative and anxiolytic effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide has been found to exhibit several biochemical and physiological effects. This compound has been found to increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability. It has also been found to decrease the levels of glutamate, which is an excitatory neurotransmitter. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
实验室实验的优点和局限性
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has been found to exhibit potent and selective effects in animal models, which makes it a useful tool for studying the GABAergic system. However, there are also some limitations to using this compound in lab experiments. For example, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for research on N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide. One direction is to further elucidate the mechanism of action of this compound. This can help to better understand how this compound produces its therapeutic effects and may lead to the development of more potent and selective compounds. Another direction is to study the safety and efficacy of this compound in humans. This can help to determine whether this compound has potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. Additionally, there is a need for further research on the potential side effects of this compound and its interactions with other drugs.
合成方法
The synthesis of N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide is a complex process that involves several steps. The first step is the reaction of 2,5-dimethoxybenzaldehyde with propylamine to form 2,5-dimethoxy-N-propylbenzaldehyde. The second step involves the reaction of 2,5-dimethoxy-N-propylbenzaldehyde with malononitrile to form 2,5-dimethoxy-N-propyl-3-(2-nitrovinyl)benzamide. The third step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The final step involves the reaction of the resulting amine with ethyl chloroformate to form N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide.
科学研究应用
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. It has also been found to exhibit neuroprotective effects in animal models of ischemia and traumatic brain injury. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain.
属性
IUPAC Name |
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-4-8-20(9-7-18)17(21)14-11-16(24-19-14)13-10-12(22-2)5-6-15(13)23-3/h5-6,10-11H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUKNORHXIVNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=NOC(=C1)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


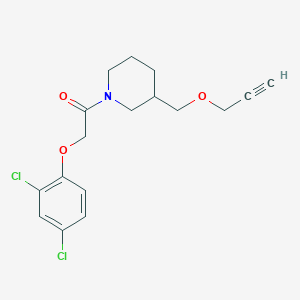
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2959341.png)

![1-(4-Methylpiperidin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2959343.png)
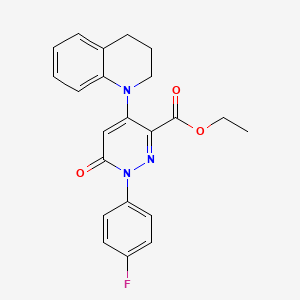
![(E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2959347.png)
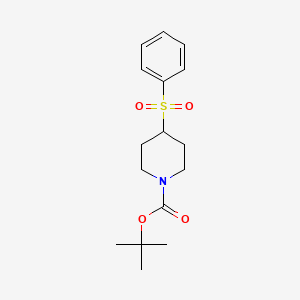
![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2959351.png)
![Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2959353.png)
![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2959354.png)
![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2959357.png)
